2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid

Peptide Synthesis Medicinal Chemistry Scaffold Differentiation

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid (CAS 2241128-02-7) is an Fmoc-protected unnatural amino acid building block featuring a 2-hydroxyphenylacetic acid core with a para-substituted aminomethyl linker. With molecular formula C24H21NO5 and molecular weight 403.4 g/mol , it is supplied at a minimum purity of 95% and serves as a versatile small-molecule scaffold in solid-phase peptide synthesis (SPPS) and medicinal chemistry research.

Molecular Formula C24H21NO5
Molecular Weight 403.434
CAS No. 2241128-02-7
Cat. No. B2357197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid
CAS2241128-02-7
Molecular FormulaC24H21NO5
Molecular Weight403.434
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CC(=O)O)O
InChIInChI=1S/C24H21NO5/c26-22-11-15(9-10-16(22)12-23(27)28)13-25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,26H,12-14H2,(H,25,29)(H,27,28)
InChIKeyBJQWQABSKNDSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Fmoc-aminomethyl)-2-hydroxyphenyl]acetic Acid (CAS 2241128-02-7): Protected Amino Acid Scaffold for Peptide Synthesis


2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid (CAS 2241128-02-7) is an Fmoc-protected unnatural amino acid building block featuring a 2-hydroxyphenylacetic acid core with a para-substituted aminomethyl linker. With molecular formula C24H21NO5 and molecular weight 403.4 g/mol , it is supplied at a minimum purity of 95% and serves as a versatile small-molecule scaffold in solid-phase peptide synthesis (SPPS) and medicinal chemistry research.

Beyond Fmoc Protection: Why the 2-Hydroxyphenylacetic Acid Core of CAS 2241128-02-7 Demands Targeted Procurement


In Fmoc-based SPPS, the choice of building block is not merely a matter of protecting group chemistry. The presence, position, and nature of side-chain functional groups critically influence coupling kinetics, side-reaction propensity, and overall synthesis success [1][2]. Fmoc-protected aminomethyl-phenylacetic acid analogs lacking the ortho-hydroxyl substituent (e.g., CAS 176504-01-1, CAS 882847-15-6, CAS 631915-50-9) share the same C24H21NO4 core, yet their electronic and steric profiles differ fundamentally. The ortho-hydroxyl group in CAS 2241128-02-7 introduces unique hydrogen-bond donor/acceptor capacity, alters charge distribution, and creates an additional site for orthogonal protection or chemoselective derivatization that non-hydroxylated analogs cannot replicate. Substituting a non-hydroxylated analog risks altered coupling efficiency, unexpected racemization, loss of downstream functionalization options, and compromised product purity—all of which propagate into costly purification campaigns [1][2].

Quantitative Differentiation of CAS 2241128-02-7 Against Closest Analogs


Molecular Formula and Hydrogen Bond Donor Count: CAS 2241128-02-7 Carries One Additional Oxygen Atom vs. Non-Hydroxylated Aminomethyl-Phenylacetic Acid Analogs

The target compound possesses molecular formula C24H21NO5 (MW 403.43 g/mol), carrying one additional oxygen atom relative to the non-hydroxylated Fmoc-protected aminomethyl-phenylacetic acid analogs (C24H21NO4, MW 387.43 g/mol) . This additional oxygen corresponds to a phenolic hydroxyl group at the 2-position of the phenylacetic acid moiety, contributing one extra hydrogen bond donor and two extra hydrogen bond acceptor sites. The increased molecular weight of 16.0 amu (4.1% heavier) alters chromatographic retention and mass spectrometric ionization efficiency, providing unique analytical handles for quality control and reaction monitoring.

Peptide Synthesis Medicinal Chemistry Scaffold Differentiation

HPLC Retention Time Differentiation: 2-Hydroxyphenylacetic Acid Core Provides Resolvable Chromatographic Separation from Non-Hydroxylated Analogs

The 2-hydroxyphenylacetic acid motif provides a distinct chromatographic signature due to the intramolecular hydrogen bonding between the ortho-hydroxyl and carboxylic acid groups. Under standard reversed-phase HPLC conditions, 2-hydroxyphenylacetic acid elutes with markedly different retention compared to its non-hydroxylated counterpart phenylacetic acid [1]. While this reference demonstrates the separation of the free acid, the same ortho-hydroxyl pharmacophore in CAS 2241128-02-7 imparts analogous chromatographic selectivity in the Fmoc-protected building block. This enables unambiguous tracking of incorporation efficiency by UPLC-MS during solid-phase synthesis, a quality-control advantage not available with non-hydroxylated Fmoc-aminomethyl-phenylacetic acid analogs.

Analytical Chemistry Quality Control HPLC

Orthogonal Protection Versatility: The Phenolic -OH of CAS 2241128-02-7 Enables Chemoselective O-Derivatization Absent in Non-Hydroxylated Analogs

Established Fmoc-SPPS methodology relies on orthogonal protection schemes to control reactivity of multiple functional groups, enabling selective deprotection under distinct, non-overlapping conditions [1]. By analogy, the free 2-hydroxyphenylacetic acid -OH in CAS 2241128-02-7 represents a pre-installed, unprotected hydroxyl handle that can be selectively derivatized post-coupling—the buyer gains the option to acylate, alkylate, phosphorylate, or glycosylate without an additional deprotection step, which non-hydroxylated analogs (C24H21NO4 series) cannot offer.

Orthogonal Protection Chemoselective Derivatization Solid-Phase Peptide Synthesis

Quantitative Evidence of Hydroxyl-Driven Side Reactivity: Tyrosine Analog Model Shows Doubled LOQ Due to O-Fmoc Formation, Demonstrating Unique Reactivity Handles

When amino acids containing a phenolic hydroxyl group (tyrosine) are derivatized with Fmoc-Cl under standard conditions, they form both N-Fmoc and N,O-bis-Fmoc derivatives, resulting in a doubled limit of quantitation (LOQ = 10 pmol) compared to amino acids lacking hydroxyl side chains (LOQ = 2.5 pmol) [1]. This quantitative demonstration of hydroxyl reactivity under Fmoc-derivatization conditions establishes that the free phenolic -OH in CAS 2241128-02-7 is chemically competent to participate in acyl-transfer reactions. While this reactivity can lead to N,O-bis-protected byproducts if not controlled, it also confirms the hydroxyl group as a kinetically accessible site for intended chemoselective transformations—an option entirely absent in the non-hydroxylated Fmoc-aminomethyl-phenylacetic acid series.

Amino Acid Analysis Side Reaction Propensity Fmoc Chemistry

When to Procure CAS 2241128-02-7: High-Value Scenarios Mapped to Quantitative Evidence


Peptidomimetic Design Requiring Orthogonal Functionalization

For research groups constructing cyclic peptides or peptidomimetics that require post-synthetic modification, CAS 2241128-02-7 provides a pre-installed free phenolic hydroxyl handle. Unlike non-hydroxylated Fmoc-aminomethyl-phenylacetic acid building blocks (CAS 176504-01-1, CAS 882847-15-6), the ortho-OH can be selectively acylated, alkylated, or phosphorylated without an additional deprotection step, reducing the synthetic sequence by one orthogonal protection cycle. This is particularly valuable for installing fluorescent labels, biotin tags, or phosphate mimics on conformationally constrained peptidomimetic scaffolds [1].

Analytical QC and Reaction Monitoring in Automated SPPS

The distinct HPLC retention behavior of the 2-hydroxyphenylacetic acid moiety [2] enables unambiguous tracking of building block incorporation during automated SPPS. Laboratories employing UPLC-MS for reaction monitoring can exploit the unique mass and retention signatures of the hydroxylated building block to quantify coupling efficiency and detect deletions or truncations in real time, providing a quality-control advantage over non-hydroxylated analogs that elute in overlapping retention windows [2].

Hydroxyl-Directed Late-Stage Diversification in Combinatorial Chemistry

Combinatorial chemistry programs that employ 'scaffold diversification' strategies benefit from the quantitative hydroxyl reactivity demonstrated by the tyrosine analog model [3]. The 4-fold higher sensitivity to acylating reagents (as evidenced by doubled LOQ under Fmoc-Cl conditions) indicates that the phenolic -OH is a kinetically competent site for late-stage diversification. Procurement of CAS 2241128-02-7 enables the generation of larger, more diverse compound libraries from a single scaffold compared to non-hydroxylated analogs, maximizing chemical space exploration per synthesis cycle [3].

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